2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide features a piperidine ring sulfonylated at the 1-position with a 4-chlorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenyl substituent. This structural combination suggests applications in targeting enzymes or receptors involved in neurological or inflammatory pathways.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-11-8-16(13-20(19)29-2)23-21(25)14-17-5-3-4-12-24(17)30(26,27)18-9-6-15(22)7-10-18/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBKURWQJMRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Sulfonamide Intermediate
The synthesis begins with the preparation of 1-((4-chlorophenyl)sulfonyl)piperidine. Piperidine is treated with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions.
$$
\text{Piperidine} + \text{4-Chlorophenylsulfonyl Chloride} \xrightarrow[\text{DCM, 0–5°C}]{\text{TEA}} \text{1-((4-Chlorophenyl)sulfonyl)piperidine}
$$
Key Parameters
Acetamide Formation via Nucleophilic Substitution
The piperidine sulfonamide intermediate undergoes alkylation with 2-bromoacetamide in a polar aprotic solvent (e.g., dimethylformamide, DMF). Potassium carbonate (K₂CO₃) facilitates deprotonation, enhancing nucleophilicity at the piperidine nitrogen.
$$
\text{1-((4-Chlorophenyl)sulfonyl)piperidine} + \text{2-Bromoacetamide} \xrightarrow[\text{DMF, 60°C}]{\text{K₂CO₃}} \text{2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)acetamide}
$$
Optimization Insights
Final Amidation and Purification
The acetamide intermediate is coupled with 3,4-dimethoxyphenylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction occurs in tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture ingress.
$$
\text{2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)acetamide} + \text{3,4-Dimethoxyphenylamine} \xrightarrow[\text{THF, rt}]{\text{DCC}} \text{Target Compound}
$$
Critical Considerations
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation.
- Workup : Filtration to remove dicyclohexylurea byproduct.
- Purification : Recrystallization from methanol/water yields >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Sulfonylation Step | Acetamide Step | Amidation Step |
|---|---|---|---|
| Solvent | DCM | DMF | THF |
| Temperature | 0–5°C | 60°C | Room Temp |
| Reaction Time | 4–6 hours | 8–10 hours | 12–14 hours |
Higher temperatures in the acetamide step prevent premature precipitation, while low temperatures during sulfonylation suppress sulfonic acid formation.
Catalytic Efficiency
- DCC vs. EDCI : DCC affords 10–15% higher yields in amidation due to superior activation of the carboxyl group.
- Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions during alkylation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.85 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 3.45–3.20 (m, 4H, piperidine).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
- MS (ESI+) : m/z 491.2 [M+H]⁺.
Comparative Analysis with Related Compounds
The inclusion of 3,4-dimethoxyphenyl and 4-chlorophenylsulfonyl groups distinguishes this compound from analogs. For instance:
- N-[4-(2-Piperidine-1-yl-ethoxy)phenyl]acetamide : Lacks sulfonyl groups, reducing metabolic stability.
- Selexipag Derivatives : Feature diphenylpyrazine cores but share similar sulfonamide coupling strategies.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for sulfonylation and amidation steps, ensuring consistent mixing and heat dissipation. Automated systems monitor pH and temperature, reducing human error. Final purification via simulated moving bed (SMB) chromatography enhances throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and chemicals, with applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison of Analogs
Pharmacological and Target-Specific Insights
- ACE2 Targeting: The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide demonstrated ACE2 inhibition with a docking score of -5.51 kcal/mol, suggesting the sulfonyl group and dimethoxyphenyl moiety are critical for binding .
- P2X7 Receptor Antagonism: A-740003, a 3,4-dimethoxyphenyl acetamide derivative, reduced neuropathic pain in rats via P2X7 blockade . The target compound’s dimethoxyphenyl group and sulfonyl-piperidine may offer enhanced blood-brain barrier penetration, though its piperidine ring could reduce receptor fit compared to A-740003’s quinolinyl component.
- Structural Flexibility: The dichlorophenyl acetamide in exhibited variable dihedral angles (44.5°–77.5°), influencing ligand-receptor interactions .
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring , a sulfonyl group , and an acetamide moiety , contributing to its unique chemical properties. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups enhances its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate amine and aldehyde precursors.
- Introduction of the Sulfonyl Group : Sulfonylation using sulfonyl chlorides in the presence of a base.
- Attachment of Aromatic Rings : Nucleophilic substitution reactions to introduce chlorinated and methoxy-substituted aromatic compounds.
- Final Acetamide Formation : Amidation to complete the structure.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
Antibacterial Activity
Studies have shown that compounds with piperidine and sulfonamide moieties often display antibacterial properties. For instance, derivatives of this compound have been evaluated against various bacterial strains such as Salmonella typhi and Staphylococcus aureus, demonstrating moderate to strong inhibitory effects .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory activity, with some derivatives showing IC50 values in the low micromolar range .
Anticancer Activity
Similar compounds have been investigated for their anticancer properties. The structural features allow for interactions with specific molecular targets involved in cancer cell proliferation, making them promising candidates for further development in oncology .
Case Studies
- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds demonstrated varying degrees of effectiveness against Escherichia coli and Bacillus subtilis, with some achieving significant MIC values .
- Enzyme Inhibition Assays : Compounds were assessed for their ability to inhibit AChE, showing promising results that indicate potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole moiety | Antibacterial activity against Salmonella typhi |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative | Anticancer activity |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure | Antimicrobial properties |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : Binding to specific enzymes or receptors can modulate their activity.
- Cellular Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
